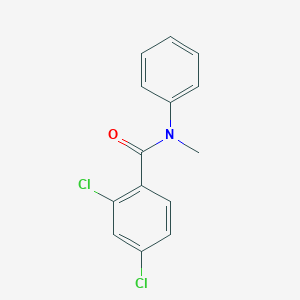

2,4-dichloro-N-methyl-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11Cl2NO |

|---|---|

Molecular Weight |

280.1 g/mol |

IUPAC Name |

2,4-dichloro-N-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H11Cl2NO/c1-17(11-5-3-2-4-6-11)14(18)12-8-7-10(15)9-13(12)16/h2-9H,1H3 |

InChI Key |

KLDKMUWGTQCSFW-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for Substituted Benzamides

Strategic Approaches to Amide Bond Formation in N-Phenylbenzamide Derivatives

The construction of the amide bond is a fundamental transformation in organic synthesis. For N-phenylbenzamide derivatives, this involves the coupling of a substituted benzoic acid or its derivative with a substituted aniline (B41778).

Conventional Reaction Pathways for Benzamide (B126) Synthesis

Several well-established methods are employed for the synthesis of benzamides. The most common approach involves the reaction of a benzoyl chloride with an appropriate amine. mdpi.com This reaction is typically rapid and high-yielding. Another classical method is the reaction of an ester with an amine, which can be a convenient route, particularly in laboratory settings. elsevierpure.com

More recently, alternative methods have been developed. For instance, benzamides can be synthesized from the reaction of benzoic acid and urea, often with a boric acid catalyst. researchgate.netvaia.com This method offers an alternative to the use of more reactive acyl chlorides. Additionally, the direct conversion of arenes to benzamide derivatives can be achieved through electrophilic aromatic substitution using reagents like cyanoguanidine in the presence of a superacid. psu.edu

| Starting Material 1 | Starting Material 2 | Catalyst/Reagent | Product | Reference |

| Benzoyl chloride | Amine | Base (e.g., pyridine) | Benzamide | mdpi.com |

| Ester | Amine | Heat | Benzamide | elsevierpure.com |

| Benzoic acid | Urea | Boric acid | Benzamide | researchgate.netvaia.com |

| Arene | Cyanoguanidine | Superacid | Benzamide | psu.edu |

Mechanistic Insights into Amidation Reactions

The mechanism of amide bond formation generally proceeds through a nucleophilic acyl substitution pathway. google.com When a carboxylic acid is the starting material, it is typically activated to enhance the electrophilicity of the carbonyl carbon. This can be achieved by converting the carboxylic acid to a more reactive species like an acyl chloride or by using a coupling reagent.

The amine then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. acs.org This intermediate subsequently collapses, expelling a leaving group (e.g., a chloride ion or a fragment from the coupling reagent) to yield the stable amide bond. nih.gov Under basic conditions, the hydrolysis of amides, the reverse reaction, also follows a nucleophilic acyl substitution mechanism, initiated by the attack of a hydroxide (B78521) ion. google.com

Role of Coupling Reagents and Catalytic Systems in Efficiency and Yield

To facilitate the direct coupling of carboxylic acids and amines, a variety of coupling reagents and catalytic systems have been developed. These reagents activate the carboxylic acid in situ, promoting the amidation reaction under milder conditions and often with higher yields. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an activating agent such as N-hydroxybenzotriazole (HOBt). benthamdirect.com

Catalytic systems have also emerged as powerful tools for amide synthesis. For example, cobalt-catalyzed coupling of alkyl Grignard reagents with benzamides can lead to ortho-alkylation. nih.gov Palladium-catalyzed reactions have also been explored for the synthesis of N-phenylbenzamides, though challenges such as side reactions can occur. rsc.org The choice of catalyst and reaction conditions is crucial for achieving high efficiency and selectivity.

| Coupling Reagent/Catalyst | Description | Application Example | Reference |

| DIC/HOBt | Carbodiimide-based coupling system | Synthesis of N-phenylbenzamide derivatives from carboxylic acids and amines. | benthamdirect.com |

| Cobalt complexes | Catalyzes ortho-alkylation of benzamides | Coupling of alkyl Grignard reagents with benzamides. | nih.gov |

| Palladium complexes | Used in various cross-coupling reactions | Attempted synthesis of N-phenylbenzamide via extrusion-insertion. | rsc.org |

Regioselective Introduction of Halogen and Alkyl Substituents on Benzamide Frameworks

The specific placement of substituents on the benzamide scaffold is paramount for fine-tuning the properties of the final molecule. This requires precise control over the regioselectivity of halogenation and alkylation reactions.

Directed Chlorination Techniques for Benzoyl Moieties

The introduction of chlorine atoms at specific positions on the benzoyl ring of a benzamide can be challenging due to the directing effects of the amide group. However, several strategies have been developed to achieve regioselective chlorination.

One effective method is directed ortho-C–H chlorination. This can be achieved using a palladium catalyst in conjunction with a directing group on the amide nitrogen. For instance, an N-quinolinyl group can direct the chlorination to the ortho position of the benzoyl ring under anodic oxidation conditions. acs.orgnih.gov Another approach involves the use of a ferric halide-iodine co-catalyst system for the chlorination of benzoyl chloride, which can favor the formation of the meta-isomer. google.com The chlorination of benzaldehyde (B42025) in the presence of anhydrous ferric chloride also yields m-chlorobenzaldehyde, which can then be converted to the corresponding benzoyl derivative. youtube.com Furthermore, treating aromatic amides with sulfuryl chloride (SO2Cl2) can provide a mild method for synthesizing chlorinated derivatives. benthamdirect.com

Alkylation Strategies for N-Methyl and N-Phenyl Groups

The introduction of methyl and phenyl groups on the amide nitrogen is a key step in the synthesis of compounds like 2,4-dichloro-N-methyl-N-phenylbenzamide. N-alkylation of secondary anilines or amides can be accomplished through various methods.

A common strategy is nucleophilic substitution using an alkylating agent like iodomethane (B122720) in the presence of a mild base to avoid cleavage of the amide bond. benthamdirect.com Catalytic methods are also widely employed. For example, iridium and ruthenium complexes can catalyze the N-alkylation of anilines with alcohols. orgsyn.org The choice of alkylating agent and reaction conditions is critical to control the extent of alkylation and avoid the formation of dialkylated byproducts. benthamdirect.com For the introduction of a phenyl group, palladium-catalyzed C-N cross-coupling reactions are a powerful tool, though not explicitly detailed in the provided context for this specific transformation.

Synthesis of Precursor Intermediates for Complex Benzamide Construction

The construction of complex benzamides such as this compound relies on the efficient synthesis of its key precursor intermediates. These foundational molecules, primarily a substituted benzoyl chloride and a secondary amine, are prepared through various established and optimized chemical routes.

The primary precursors for the target benzamide are 2,4-dichlorobenzoyl chloride and N-methylaniline. The synthesis of these intermediates involves distinct methodologies that have been refined to improve yield, purity, and environmental compatibility.

Synthesis of 2,4-Dichlorobenzoyl Chloride

2,4-Dichlorobenzoyl chloride is a crucial acylating agent in the synthesis of numerous pharmaceuticals and agrochemicals. guidechem.com Its preparation can be achieved through several pathways, most commonly starting from either 2,4-dichlorobenzoic acid or 2,4-dichlorotoluene.

One prevalent method involves the acylation of 2,4-dichlorobenzoic acid using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362). guidechem.comgoogle.com The reaction with thionyl chloride, for instance, involves heating a mixture of the carboxylic acid and excess thionyl chloride, often under reflux conditions for several hours. The excess, volatile thionyl chloride is then removed by distillation, followed by vacuum distillation of the product to yield pure 2,4-dichlorobenzoyl chloride. guidechem.comgoogle.com

An alternative industrial route starts with 2,4-dichlorotoluene. This process involves the side-chain chlorination of the toluene (B28343) derivative to form 2,4-dichlorotrichlorobenzyl, which is subsequently hydrolyzed to yield the desired acyl chloride. google.com Catalysts such as azodiisobutyronitrile can be used for the initial chlorination step. google.com Another variation involves the reaction of 2,4-dichlorobenzotrichloride with a carboxylic acid in the presence of a catalyst like ferric trichloride or aluminum chloride, followed by rectification to obtain the final product. google.com

| Starting Material | Reagents/Catalyst | Key Process | Reported Yield |

|---|---|---|---|

| 2,4-Dichlorobenzoic Acid | Thionyl Chloride (SOCl₂) | Acyl Chlorination | Not specified |

| 2,4-Dichlorotoluene | Cl₂, Azodiisobutyronitrile, H₂O, FeCl₃ (catalyst) | Side-chain chlorination followed by hydrolysis | Not specified |

| 2,4-Dichlorobenzotrichloride | Acetic Acid, Aluminum Chloride (catalyst) | Acylation/Rectification | 98.5% google.com |

| 2,4-Dichlorobenzotrichloride | Propionic Acid, Ferric Trichloride (catalyst) | Acylation/Rectification | Not specified google.com |

Synthesis of N-Methylaniline

N-methylaniline is a widely used intermediate in the synthesis of dyes, pharmaceuticals, and other organic products. google.com Its synthesis is typically achieved through the methylation of aniline.

A common laboratory and industrial method involves the reaction of aniline with a methylating agent. For example, reacting aniline with dimethyl sulfate (B86663) in an aqueous solution, followed by the addition of a base like sodium hydroxide, produces N-methylaniline. chemicalbook.com Another approach is the reaction of aniline with methanol (B129727) at high temperatures (200-250 °C) and pressures in the presence of an acid catalyst, such as sulfuric or hydrochloric acid, or a metal-based catalyst. google.com Various catalytic systems have been developed to improve the selectivity and efficiency of this reaction, including those based on copper and chromium. google.comscispace.com More environmentally friendly methods have also been explored, such as the electrochemical alkylation of aniline with methanol over modified kaolin (B608303) catalysts, although yields may be lower than traditional chemical alkylation. acs.org

| Starting Material | Reagents/Catalyst | Key Process | Notes |

|---|---|---|---|

| Aniline | Dimethyl Sulfate, NaOH | Methylation | Produces a mixture of aniline, N-methylaniline, and N,N-dimethylaniline. chemicalbook.com |

| Aniline | Methanol, Sulfuric Acid (catalyst) | Alkylation | Reaction is conducted at high temperature and pressure. google.com |

| Aniline | Methanol, Copper/Chromium catalyst | Catalytic Alkylation | A method for manufacturing N-methylaniline in the liquid phase. google.comscispace.com |

| Aniline | Methanol, Modified Kaolin (catalyst) | Electrochemical Alkylation | Considered a greener method with milder conditions. acs.org |

Advanced Synthetic Strategies for Analog Development

The development of analogs of this compound often requires the formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine or amide. Advanced, transition-metal-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering significant advantages over classical methods in terms of efficiency, substrate scope, and functional group tolerance. The Ullmann condensation and the Buchwald-Hartwig amination are two of the most prominent strategies employed for the construction of the N-aryl bond characteristic of these benzamide analogs.

Ullmann Condensation

The Ullmann condensation is a classic copper-promoted reaction for the formation of C-N bonds, as well as C-O and C-S bonds. wikipedia.org The specific application for forming an N-aryl bond, often referred to as the Goldberg reaction, traditionally involves the coupling of an aryl halide with an amine or amide in the presence of stoichiometric amounts of copper powder at high temperatures (often exceeding 200 °C). wikipedia.org The reaction typically requires polar, high-boiling solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org

Modern iterations of the Ullmann condensation have seen significant improvements, particularly with the development of soluble copper catalysts supported by various ligands, such as diamines, 8-hydroxyquinoline, and N,N-dimethyl glycine. wikipedia.orgorganic-chemistry.orgnih.gov These catalytic systems can facilitate the reaction at lower temperatures and with greater efficiency. For the synthesis of N-phenylbenzamide analogs, this reaction would involve coupling a substituted N-methylbenzamide with an aryl halide or, more commonly, an N-methylaniline derivative with a substituted benzoyl halide precursor, although the direct coupling of an amide with an aryl halide is a key application. The reactivity of the aryl halide follows the general trend of I > Br > Cl. wikipedia.org

| Reaction Type | Catalyst System | Key Features | Typical Conditions |

|---|---|---|---|

| Classic Ullmann Condensation | Stoichiometric Copper Powder | Requires high temperatures and activated aryl halides. | >200°C, Polar aprotic solvents (DMF, Nitrobenzene). wikipedia.org |

| Modern Ullmann Condensation | Catalytic Cu(I) salts with ligands (e.g., phenanthroline, N,N-dimethyl glycine) | Milder conditions, broader substrate scope, improved yields. | Lower temperatures, various solvents. wikipedia.orgorganic-chemistry.org |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and their derivatives. wikipedia.orgopenochem.org This palladium-catalyzed cross-coupling reaction provides a highly versatile and efficient method for forming C-N bonds between aryl halides (or triflates) and a wide range of amines, including primary and secondary amines. wikipedia.orgyoutube.com Compared to the often harsh conditions of the Ullmann reaction, the Buchwald-Hartwig amination generally proceeds under much milder conditions and exhibits exceptional functional group tolerance. wikipedia.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) by the Buchwald group has been critical in expanding the reaction's scope and efficiency, allowing even for the coupling of less reactive aryl chlorides. youtube.com For synthesizing analogs of this compound, this method allows for the direct coupling of an N-methylaniline derivative with a 2,4-dichlorophenyl halide or the coupling of 2,4-dichloroaniline (B164938) with a suitable methylating agent followed by coupling with a phenyl halide, showcasing its synthetic flexibility.

| Reaction Type | Catalyst System | Key Features | Typical Conditions |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) precatalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP, DPPF) | Mild reaction conditions, high functional group tolerance, broad scope for both amine and aryl halide. wikipedia.orgyoutube.com | Requires a base (e.g., NaOtBu, K₂CO₃), various organic solvents (e.g., Toluene, DME). wikipedia.orgrsc.org |

Advanced Analytical and Structural Characterization of Substituted Benzamides

Spectroscopic Techniques for Molecular Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

No specific ¹H or ¹³C NMR data for 2,4-dichloro-N-methyl-N-phenylbenzamide has been found in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification

A specific IR spectrum for this compound is not available in the public record.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Specific mass spectrometry data, including molecular weight determination and fragmentation analysis for this compound, has not been identified.

X-ray Crystallography for Definitive Solid-State Conformation and Intermolecular Interactions

No published X-ray crystallographic data for this compound could be located. Therefore, an analysis of its solid-state conformation, dihedral angles, torsional barriers, and hydrogen bonding network is not possible.

Analysis of Dihedral Angles and Torsional Barriers

Crystallographic data required for this analysis is unavailable.

Hydrogen Bonding Network Analysis

Crystallographic data required for this analysis is unavailable.

Crystal Packing Arrangements and Polymorphism

The precise crystal structure and potential polymorphism of this compound are not extensively documented in publicly available literature. However, analysis of closely related substituted benzamides provides significant insight into the expected intermolecular interactions that govern its crystal packing.

Detailed crystallographic studies on analogous compounds, such as 2,4-Dichloro-N-o-tolylbenzamide, reveal common packing motifs. nih.gov In many benzanilides, molecules are linked by N—H···O hydrogen bonds, often forming chains or zigzag patterns. nih.govresearchgate.net A crucial distinction for this compound is the substitution of the amide proton with a methyl group. This substitution precludes the formation of classical N—H···O hydrogen bonds, which are a dominant feature in the crystal packing of secondary benzamides. nih.govresearchgate.net

Consequently, the crystal packing of this compound would be directed by other, weaker intermolecular forces. These likely include:

C—H···O contacts: Interactions between aromatic or methyl C-H groups and the carbonyl oxygen. nih.gov

C—H···Cl interactions: Contacts involving hydrogen atoms and the chlorine substituents on the benzoyl ring. nih.gov

π-π stacking: Interactions between the aromatic rings.

C—Cl···π interactions: An interaction between a chlorine atom and the electron cloud of an adjacent aromatic ring, which has been observed to stabilize crystal structures in similar molecules. nih.gov

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common phenomenon in organic molecules. While no specific polymorphs of this compound have been reported, it remains a theoretical possibility, as different packing arrangements could arise from variations in crystallization conditions.

Below is a table of crystal data for a structurally similar compound, illustrating the type of information obtained from single-crystal X-ray diffraction.

Table 1: Representative Crystal Data for a Related Substituted Benzamide (B126) (2,4-Dichloro-N-o-tolylbenzamide)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₁Cl₂NO nih.gov |

| Molecular Weight | 280.14 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | P2₁/c |

| a (Å) | 22.517 nih.gov |

| b (Å) | 6.0405 nih.gov |

| c (Å) | 9.6332 nih.gov |

| **β (°) ** | 104.838 nih.gov |

| **Volume (ų) ** | 1266.6 nih.gov |

| Z (molecules/cell) | 4 nih.gov |

This data is for a related compound and is presented for illustrative purposes.

Chromatographic Methods for Isolation and Purity Verification (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for the isolation and purity assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common methods applied.

High-Performance Liquid Chromatography (HPLC) is the definitive method for determining the purity of the final compound and for its isolation via preparative HPLC. For non-polar compounds such as substituted benzamides, reverse-phase HPLC is typically employed. In this technique, the stationary phase is non-polar (commonly C18-bonded silica), and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring the progress of a chemical reaction and for preliminary purity checks. A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate (B1210297) and petroleum ether). The separated spots are typically visualized under UV light, where aromatic compounds like this compound will appear as dark spots due to UV quenching.

Table 2: Illustrative HPLC Conditions for Purity Analysis of a Complex Chlorinated Aromatic Compound

| Parameter | Description |

|---|---|

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) chemrxiv.org |

| Stationary Phase | C18-bonded silica gel |

| Mobile Phase | Gradient of acetonitrile in water, often with a modifier like trifluoroacetic acid (TFA). chemrxiv.org |

| Example Gradient | 40% to 98% Acetonitrile in Water (containing 0.09% TFA) chemrxiv.org |

| Detection | UV detector (typically at 254 nm) |

Computational and Theoretical Investigations of Substituted Benzamides

Quantum Chemical Calculations for Electronic Structure and Energetic Profiles

Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules like 2,4-dichloro-N-methyl-N-phenylbenzamide. These computational methods provide insights into the electronic structure, stability, and reactivity of the compound at a molecular level.

The three-dimensional arrangement of atoms in a molecule, or its geometry, is fundamental to its chemical behavior. For substituted benzamides, the relative orientation of the phenyl rings and the amide group significantly influences their properties.

Theoretical studies on related substituted benzamides, such as 2,4-dichloro-N-phenethylbenzenesulfonamide and 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide, have utilized methods like the Hartree-Fock (HF) and Density Functional Theory (DFT) to determine their most stable conformations. researchgate.netnih.govnih.gov In these studies, the dihedral angle between the two aromatic rings is a critical parameter. For instance, in 2,4-dichloro-N-phenethylbenzenesulfonamide, this angle is reported to be 69.94 (9)°. nih.gov Similarly, for 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide, the dihedral angle between the benzene (B151609) rings is 68.6 (1)°. nih.gov The geometry around the central sulfur atom in these sulfonamides deviates from a regular tetrahedron, which is attributed to repulsive interactions between the oxygen atoms of the sulfonyl group. nih.gov

Conformational analysis of the C—SO2—NH—C segment in these molecules reveals a twisted arrangement. nih.gov For example, the C1—SO2—NH—C7 torsion angle in 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide is -60.2 (2)°. nih.gov Such computational analyses help in understanding the preferred spatial arrangement of the molecule, which is crucial for its interaction with biological targets.

Table 1: Selected Geometric Parameters of Related Substituted Benzamides This table is interactive. Click on the headers to sort the data.

| Compound | Dihedral Angle between Aromatic Rings (°) | Torsion Angle (C1—SO2—NH—C7) (°) | Reference |

|---|---|---|---|

| 2,4-dichloro-N-phenethylbenzenesulfonamide | 69.94 (9) | Not Reported | nih.gov |

| 2,4-dichloro-N-(3-methylphenyl)benzenesulfonamide | 68.6 (1) | -60.2 (2) | nih.gov |

| 2,4-dichloro-N-(2-methylphenyl)benzenesulfonamide | 74.9 (1) / 71.0 (3) (disordered) | -85.1 (3) / -47.2 (5) (disordered) | nih.gov |

Computational methods are also employed to predict the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. These predictions aid in the interpretation of experimental spectra and the assignment of specific vibrational modes to different functional groups within the molecule.

For substituted benzamides, DFT calculations have been successfully used to simulate their vibrational spectra. researchgate.netresearchgate.net A study on 2,4- and 3,4-dichloro substituted phenyl-N-(1,3-thiazol-2-yl)acetamides demonstrated a strong correlation between the scaled theoretical wavenumbers and the experimental Fourier-transform infrared (FTIR) spectra. researchgate.net This allows for a detailed assignment of vibrational modes, including the characteristic stretches of the N-H and C=O bonds in the amide group. researchgate.net

Furthermore, quantum chemical calculations can predict other spectroscopic properties. For instance, the effect of halogen substitution on the electronic absorption spectra of benzamides has been investigated, revealing shifts in the absorption bands due to the presence of the halogen atoms. researchgate.net

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. libretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. malayajournal.org

In studies of related compounds, the distribution of HOMO and LUMO densities has been analyzed. For example, in 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO is localized over the imidazole (B134444) and phenyl rings, while the LUMO is on the imidazole and chloro-substituted phenyl ring. malayajournal.org The energy gap for this molecule was calculated to be 4.0106 eV. malayajournal.org

The molecular electrostatic potential (MEP) surface is another important tool derived from quantum chemical calculations. It visualizes the electron density distribution and helps in identifying the regions of a molecule that are prone to electrophilic or nucleophilic attack. malayajournal.orgsphinxsai.com Red regions on the MEP map indicate negative electrostatic potential (electron-rich), while blue regions indicate positive electrostatic potential (electron-poor). sphinxsai.com

Table 2: Frontier Molecular Orbital (FMO) Data for a Related Compound This table is interactive. Click on the headers to sort the data.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Energy Gap (eV) | Reference |

|---|---|---|---|---|

| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | malayajournal.org |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein.

Molecular docking simulations can predict the preferred orientation of a ligand when it binds to a target protein, as well as the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For instance, a study on a derivative of 2,4-dichlorobenzamide (B1293658), specifically 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide, investigated its interaction with dihydrofolate reductase (DHFR). mdpi.com The docking results showed that the compound binds to the active site of DHFR, forming three intermolecular hydrogen bonds with the amino acid residues Asp 21, Ser 59, and Tyr 22. mdpi.com

In another example involving substituted benzamides, docking studies were performed on their interaction with the D4 dopamine (B1211576) receptor. nih.gov The simulations suggested a binding mode where the benzamide (B126) ring interacts with residues in transmembrane helices 5 and 6, leading to steric crowding with a residue in transmembrane helix 7. nih.gov

Beyond predicting the binding mode, computational methods can also estimate the binding affinity of a ligand for its target. This is often expressed as the binding free energy (ΔG), where a more negative value indicates a stronger interaction.

In the aforementioned study of the 2,4-dichlorobenzamide derivative with DHFR, the calculated binding free energy was -9.0 kcal/mol, suggesting a strong potential for inhibition. mdpi.com Another study on a series of benzamide inhibitors of trypsin used molecular dynamics simulations combined with methods like the linear response approximation (LRA) to calculate relative binding free energies, which were in good agreement with experimental data. researchgate.net

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are also used to calculate binding free energies. For a set of N-ethyl-4-(pyridin-4-yl)benzamide based ROCK1 inhibitors, MM/PBSA calculations were performed to estimate the binding affinity, with electrostatic and van der Waals energies being the main contributors. nih.gov

Table 3: Predicted Binding Affinities of Substituted Benzamides to Biological Targets This table is interactive. Click on the headers to sort the data.

| Compound/Derivative | Target Protein | Predicted Binding Free Energy (kcal/mol) | Reference |

|---|---|---|---|

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | Dihydrofolate Reductase (DHFR) | -9.0 | mdpi.com |

| para-substituted benzamidines | Trypsin | -5.5 to -9.0 | researchgate.net |

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | ROCK1 | -76.09 to -130.61 (kJ/mol) | nih.gov |

Computational Insights into Molecular Recognition and Specificity

Computational modeling is a powerful tool for understanding how substituted benzamides interact with biological targets at the molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze the binding modes of these ligands within the active sites of proteins.

For instance, in studies of N-phenylbenzamide derivatives targeting kinetoplastid parasites, computational methods have been crucial in elucidating the structural basis of their activity. nih.gov These studies revealed that the binding affinity and selectivity for the minor groove of DNA, a key target, are highly dependent on the specific substitution patterns on the benzamide scaffold. nih.gov The conformation of the molecule, including the dihedral angles between the phenyl rings and the central amide plane, plays a critical role in establishing effective hydrogen bonds and other non-covalent interactions with the receptor. nih.gov For example, molecular mechanics calculations on MES-active N-phenylbenzamides have shown that the most active compounds adopt a consistent conformation that facilitates hydrogen bonding to the carbonyl oxygen atom. nih.gov

In the case of This compound , computational studies would similarly focus on how the 2,4-dichloro substitution on one phenyl ring and the N-methyl group influence the molecule's preferred conformation and its interaction with potential biological targets. Density Functional Theory (DFT) calculations would be used to determine the optimized geometry and electronic properties, such as the molecular electrostatic potential (MEP). The MEP map would highlight regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack and providing insights into potential hydrogen bonding interactions. figshare.com

Molecular docking studies would then be used to place the optimized structure of This compound into the binding site of a relevant protein. The docking results would provide a binding energy score and a predicted binding pose, revealing key interactions such as hydrogen bonds and hydrophobic contacts. For example, a docking study on a related dichlorophenyl-containing compound identified a stable binding energy of -6.26 kcal/mol with its target protein. figshare.com

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics provide a framework for correlating the chemical structure of a series of compounds with their biological activity. These methods are invaluable for optimizing lead compounds and designing new molecules with enhanced properties.

Derivation of Structural Descriptors and Statistical Models

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. These descriptors can be categorized into several types:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).

3D descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular shape indices, solvent-accessible surface area).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., HOMO/LUMO energies, partial atomic charges).

Once a set of descriptors is calculated for a series of benzamide analogs, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed biological activity.

For example, a QSAR study on a series of N-arylphenyl-2,2-dichloroacetamide analogues, which share some structural similarities with the target compound, utilized various descriptors to model their anticancer activity. researchgate.net The quality of a QSAR model is assessed using statistical parameters such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the predictive power of the model.

A hypothetical QSAR study on a series of analogs of This compound would involve the generation of a diverse set of descriptors to capture the electronic, steric, and hydrophobic effects of different substituents.

| Descriptor Type | Example Descriptors | Relevance to Substituted Benzamides |

| Constitutional | Molecular Weight, Number of Chlorine Atoms | Basic properties influencing size and polarity. |

| Topological | Balaban J index, Kier & Hall connectivity indices | Encodes information about molecular branching and shape. |

| Geometrical | 3D Wiener index, Solvent Accessible Surface Area | Describes the 3D shape and size of the molecule. |

| Electrostatic | Molecular Electrostatic Potential (MEP) moments | Relates to non-covalent interactions and binding affinity. |

| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Reflects reactivity and electronic distribution. |

Prediction of Biological Activity Based on Chemical Features

A validated QSAR model can be used to predict the biological activity of new, untested compounds based solely on their chemical structure. This predictive power is a cornerstone of modern drug discovery, as it allows for the prioritization of synthetic efforts towards the most promising candidates.

In a QSAR study of dichlorodiphenyl aromatase inhibitors, the distance of a nitrogen atom in a variable heterocycle from a core carbon atom was identified as the most critical descriptor for inhibitory potency. nih.gov The model predicted an optimal distance of approximately 3.6 Å for maximizing activity, suggesting that the nitrogen atom acts as a hydrogen bond acceptor. nih.gov

For This compound , a QSAR model could predict its activity based on the values of its calculated descriptors. The model might reveal, for instance, that the presence of the two chlorine atoms at positions 2 and 4 significantly influences a particular descriptor that is highly correlated with the desired biological effect. The model could also quantify the impact of the N-methyl group compared to an N-H group found in other benzanilides.

Virtual Screening and Library Design Applications

QSAR models are frequently used in virtual screening campaigns to rapidly evaluate large libraries of chemical compounds. Instead of synthesizing and testing every compound, which is time-consuming and expensive, their activities can be predicted in silico. This allows researchers to focus on a smaller, more manageable set of high-potential candidates for experimental validation.

Furthermore, the insights gained from QSAR models can guide the design of new libraries of compounds. By understanding which structural features are positively or negatively correlated with activity, chemists can design new molecules that are more likely to be active. For example, if a QSAR model for a series of benzamides indicates that increased hydrophobicity in a particular region of the molecule enhances activity, new analogs can be designed with more lipophilic substituents in that position.

In the context of This compound , a robust QSAR model could be used to screen a virtual library of related dichlorinated N-methyl-N-phenylbenzamides with different substitution patterns on the second phenyl ring. The model would predict the activity of each virtual compound, allowing for the identification of novel structures with potentially improved properties. This approach accelerates the discovery of new and more effective substituted benzamides for various applications.

Investigation of Biological Activities and Molecular Mechanisms of Action for Substituted Benzamides

Enzyme Inhibition Studies and Mechanistic Elucidation

There is no available research on the inhibitory activity of 2,4-dichloro-N-methyl-N-phenylbenzamide against the specified enzyme targets.

Histone Deacetylase (HDAC) Inhibition and Associated Molecular Targets

No studies have been published detailing the investigation of this compound as an inhibitor of histone deacetylases (HDACs). Consequently, there is no information regarding its potential molecular targets within this enzyme family or any associated mechanistic data.

Tyrosinase Inhibition and Binding Interactions

Scientific literature lacks any reports on the evaluation of this compound for tyrosinase inhibitory activity. Therefore, no data on its potential binding interactions with the tyrosinase enzyme is available.

Factor Xa (FXa) Inhibition Mechanisms

There are no documented studies on the effects of this compound on Factor Xa (FXa). As such, its potential as an FXa inhibitor and the corresponding mechanisms of action remain uninvestigated.

Exploration of Other Enzyme Systems

A thorough search of scientific databases did not yield any research exploring the impact of this compound on any other enzyme systems.

Receptor Modulation and Signaling Pathway Interactions

Information regarding the modulation of receptor activity and interaction with signaling pathways by this compound is not available in the current body of scientific literature.

G Protein-Coupled Receptor (GPCR) Agonism and Receptor Activation Profiles (e.g., GPR27)

There are no published studies investigating the activity of this compound as an agonist for G protein-coupled receptors, including GPR27. As a result, no receptor activation profiles or data on its interaction with GPCR-mediated signaling pathways have been reported.

Nuclear Receptor (e.g., PPARγ) Agonism and Transcriptional Regulation

The activation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), is a key mechanism through which many therapeutic agents exert their effects. While direct studies on the PPARγ agonism of this compound are absent, research on related structures containing a 2,4-dichloroanilide moiety suggests a potential for interaction with PPARs.

Studies have shown that compounds incorporating a 2,4-dichloroanilide group can exhibit significant PPAR agonist potency. The 2,4-dichloro substitution on the phenyl ring is considered a key feature for this activity, and even minor alterations to this substitution pattern can lead to marked changes in potency. The dichloroanilide moiety is thought to interact with the ligand-binding domain of PPAR, contributing to the stabilization of the receptor's active conformation. It is hypothesized that this interaction involves the aromatic pi-system, halogen-hydrogen bonding, and hydrogen bonding via the amide group.

For instance, the irreversible PPARγ antagonist GW9662, which is 2-chloro-5-nitro-N-phenylbenzamide, highlights the importance of the substituted benzamide (B126) scaffold in modulating PPAR activity. chemicalbook.com Although an antagonist, its ability to bind to the PPARγ ligand-binding pocket underscores the potential for other substituted benzamides to interact with this nuclear receptor. sigmaaldrich.com However, it is important to note that the N-methylation in this compound could sterically hinder the adoption of a bioactive conformation necessary for receptor binding, a phenomenon observed in other N-methylated analogs.

Modulation of Cellular Signaling Cascades

The ability of substituted benzamides to modulate cellular signaling cascades has been explored in the context of various diseases. While specific data for this compound is unavailable, related N-phenylbenzamide derivatives have been shown to influence cellular pathways.

For example, certain N-phenylbenzamide derivatives have demonstrated broad-spectrum antiviral effects by increasing the intracellular levels of Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G (APOBEC3G), a DNA-editing enzyme that can inhibit viral replication. nih.govsigmaaldrich.com This suggests an interaction with cellular pathways that regulate the expression or activity of this enzyme.

Furthermore, the general structure of benzamides allows for a wide range of chemical modifications, leading to compounds that can interact with various cellular targets. The specific substitution pattern on both the benzoyl and aniline (B41778) rings, as well as the nature of the substituent on the amide nitrogen, would be critical in determining which signaling cascades are affected. The N-methyl group in this compound could influence its metabolic stability and ability to interact with specific cellular components, potentially altering signaling pathways. However, without direct experimental evidence, any proposed mechanism remains speculative.

Antimicrobial Efficacy and Underlying Mechanisms

The antimicrobial properties of substituted benzamides have been an area of active investigation. While data for this compound is lacking, studies on related compounds provide insights into their potential antimicrobial activities.

N-phenylbenzamide derivatives have shown promise as antibacterial agents. For example, a series of N-phenylbenzamides were synthesized and tested for their ability to inhibit the growth of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. sigmaaldrich.com The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as aminoglycoside-2″-phosphotransferase-IIa (APH(2″)-IIa), which is responsible for antibiotic resistance. sigmaaldrich.comyoutube.com

The substitution pattern on the benzamide scaffold is crucial for antibacterial activity. For instance, in some series of N-phenylbenzamides, specific substitutions on the phenyl rings were found to be critical for potent activity. mdpi.com

Table 1: Antibacterial Activity of Selected N-Phenylbenzamide Derivatives (Data for related compounds)

| Compound ID | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|---|

| 5a | B. subtilis | 25 | 6.25 | mdpi.com |

| 5a | E. coli | 31 | 3.12 | mdpi.com |

| 6b | E. coli | 24 | 3.12 | mdpi.com |

| 6c | B. subtilis | 24 | 6.25 | mdpi.com |

| Streptomycin | S. aureus | >15 | - | youtube.com |

| Streptomycin | E. coli | >14 | - | youtube.com |

This table presents data for illustrative N-phenylbenzamide derivatives and is not specific to this compound.

Several N-phenylbenzamide derivatives have been evaluated for their antifungal properties. sigmaaldrich.com Studies have shown that these compounds can inhibit the growth of fungi such as Candida albicans. sigmaaldrich.com The proposed mechanism for some of these derivatives involves the inhibition of fungal enzymes like aspartic proteinases. sigmaaldrich.com

The presence of specific substituents on the benzamide structure significantly influences the antifungal efficacy. For instance, derivatives with 2,4-dichloro substitutions have exhibited notable antifungal activity against various phytopathogenic fungi. frontiersin.org

Table 2: Antifungal Activity of Selected Benzamide Derivatives (Data for related compounds)

| Compound Class | Test Fungi | Activity Level | Reference |

|---|---|---|---|

| N-phenylbenzamides (3a-e) | Candida albicans | Active | sigmaaldrich.com |

| 2,4-diCl derivatives | C. lunata, A. alternata | Excellent | frontiersin.org |

| Thiourea derivatives | Phomopsis obscurans, P. viticola | Good | nih.gov |

This table summarizes the antifungal potential of classes of compounds related to this compound.

The antiviral potential of N-phenylbenzamide derivatives has been demonstrated, particularly against Enterovirus 71 (EV71), a significant human pathogen. sigmaaldrich.comnih.govnih.gov A series of novel N-phenylbenzamide derivatives were synthesized and showed inhibitory activity against various EV71 strains in vitro. sigmaaldrich.comnih.gov

Structure-activity relationship studies revealed that the N-phenylbenzamide core is essential for anti-EV71 activity. nih.gov Specific substitutions on the benzene (B151609) rings were found to significantly impact the potency and selectivity of these compounds. For example, compound 1e (3-amino-N-(4-bromophenyl)-4-methoxybenzamide) was identified as a promising lead with low micromolar IC50 values against EV71. nih.gov The mechanism of action for some N-phenylbenzamides against other viruses, like Hepatitis B virus (HBV), is thought to involve the upregulation of the host antiviral factor APOBEC3G. nih.govsigmaaldrich.com

Table 3: Anti-EV71 Activity of a Selected N-Phenylbenzamide Derivative (Data for a related compound)

| Compound | Virus Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| 1e | EV71 (various strains) | 5.7 ± 0.8 – 12 ± 1.2 | 620 ± 0.0 | >51 | nih.govnih.gov |

| Pirodavir | EV71 | - | 31 ± 2.2 | - | nih.govnih.gov |

This table shows the antiviral activity of a specific N-phenylbenzamide derivative and is not data for this compound.

Substituted N-phenylbenzamide derivatives have been investigated for their activity against kinetoplastid parasites, which are responsible for diseases like trypanosomiasis and leishmaniasis. A key target for these compounds is the kinetoplast DNA (kDNA), a unique mitochondrial DNA structure found in these parasites.

Anti-proliferative Activity in Cell-Based Assays

Extensive literature searches did not yield any specific scientific data on the anti-proliferative activity or the molecular mechanisms of action for the compound This compound . The following sections, which were intended to detail its effects on cancer cell lines and associated molecular pathways, remain unpopulated due to the absence of available research.

Inhibition of Cancer Cell Line Proliferation

There is currently no publicly available research data detailing the inhibitory effects of This compound on the proliferation of any cancer cell lines. Consequently, no data table on its cytotoxic activity can be provided.

Molecular Pathways Associated with Cell Growth Inhibition and Apoptosis Induction

As no studies have been published on the biological activity of This compound , the molecular pathways associated with potential cell growth inhibition or apoptosis induction by this specific compound have not been elucidated.

Structure Activity Relationship Sar and Structure Function Relationship Sfr Analyses of Substituted Benzamides

Impact of Substituent Nature and Position on Biological Potency and Selectivity

The presence of halogen atoms, particularly chlorine, at the 2 and 4 positions of the benzoyl ring significantly modulates the compound's electronic and steric characteristics. Halogens are electron-withdrawing groups, which can impact the reactivity of the amide bond. For instance, studies on N-(hydroxymethyl)benzamide derivatives showed that the addition of electron-withdrawing groups like chlorine increases the rate constants for hydronium ion, hydroxide (B78521), and water-catalyzed breakdown. bohrium.com The rate constants for the breakdown of N-(hydroxymethyl)benzamide, 4-chloro-N-(hydroxymethyl)benzamide, and 2,4-dichloro-N-(hydroxymethyl)benzamide demonstrate a clear trend where increased chlorination accelerates the reaction. bohrium.com

From a steric perspective, the substituents on the benzene (B151609) ring dictate the molecule's three-dimensional shape and its ability to fit into a biological target's binding pocket. nih.govresearchgate.net In a related compound, 2,4-dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide, the dihedral angles between the piperidine (B6355638) ring and the two dichlorinated benzene rings are 45.5° and 28.0°, respectively, highlighting the specific spatial arrangement enforced by the substituents. researchgate.net The 2,4-dichloro substitution pattern is a common feature in biologically active molecules. For example, in a series of PPARγ-targeted antidiabetics based on a benzenesulfonamide (B165840) scaffold, the 2,4-dichloro substitution on one of the benzene rings was a key structural feature of the lead compound. nih.gov Modifications at these positions were found to be critical for activity, with substitutions at the 4-position being associated with higher transcriptional activity and substitutions at the 2-position aiding in tighter packing within the ligand binding pocket. nih.gov This underscores the dual role of halogen substituents in influencing both electronic properties and steric interactions, which are crucial for biological potency.

Table 1: Effect of Chloro-Substitution on Reaction Rates This table illustrates the impact of electron-withdrawing chloro groups on the breakdown rate of N-(hydroxymethyl)benzamide derivatives.

| Compound | Catalyst | Rate Constant |

|---|---|---|

| N-(hydroxymethyl)benzamide | Hydronium ion | kH (M-1s-1) = 0.13 |

| 4-chloro-N-(hydroxymethyl)benzamide | Hydronium ion | kH (M-1s-1) = 0.28 |

| 2,4-dichloro-N-(hydroxymethyl)benzamide | Hydronium ion | kH (M-1s-1) = 0.44 |

Data sourced from a study on the kinetic dependence of N-(hydroxymethyl)benzamide derivative reactions. bohrium.com

The substituents on the amide nitrogen are critical determinants of a benzamide's biological and chemical properties. The N-methyl group, for example, influences the amide's reactivity and stability. chemicalbook.comnih.gov Comparative studies on the hydrolysis of benzamide (B126), N-methylbenzamide, and N,N-dimethylbenzamide have shown that N-methylation affects the reaction mechanism and rates. researchgate.netacs.org Under alkaline conditions, the hydrolysis of N-methylbenzamide is slower than that of benzamide but is accompanied by significant oxygen exchange, a phenomenon not observed with N,N-dimethylbenzamide. acs.org This suggests that the presence and number of N-methyl groups alter the stability of the tetrahedral intermediate formed during hydrolysis. researchgate.net

The N-phenyl moiety is also essential for the activity of many benzamide-based compounds. In studies of antiviral N-phenyl benzamides, this group was found to be crucial for their inhibitory effect against Coxsackievirus A9. nih.gov Similarly, in a series of N-phenylbenzamides developed as inhibitors of the mitochondrial permeability transition pore (PTP), the N-phenyl scaffold was the basis for optimization, leading to potent inhibitors. nih.gov Modifications on this phenyl ring are a common strategy in drug design. For instance, palladium-mediated C(sp3)–H bond activation has been used to introduce aryl or alkyl groups onto the N-methyl group of N-methyl-N-(pyridin-2-yl)benzamide, demonstrating a method for functionalizing this part of the molecule. acs.org

Substitutions on both the benzoyl (the ring attached to the carbonyl group) and the anilide (the N-phenyl ring) systems are fundamental to tailoring the biological activity of benzamides. Structure-activity relationship (SAR) studies on dopamine (B1211576) receptor ligands revealed that polar substituents on the benzamide ring, particularly at the meta (5-) and para (4-) positions, were critical for enhancing binding affinity to the D4 receptor subtype. nih.govnih.gov

Table 2: SAR of Anilide Ring Substitutions on Fungicidal Activity This table shows the effect of different substituents on the anilide ring of benzamide derivatives on their inhibitory activity against the fungus Botrytis cinereal.

| Compound ID | Anilide Ring Substituent | Inhibition Rate (%) at 50 mg/L |

|---|---|---|

| 7a | 2-F | 83.3 |

| 7b | 3-F | 66.7 |

| 7c | 4-F | 72.2 |

| 7h | 2-Cl | 90.5 |

| Control (Fluxapyroxad) | N/A | 63.6 |

Data adapted from a study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197). nih.gov

Conformational Flexibility and Its Correlation with Biological Activity

The three-dimensional conformation of a benzamide derivative is intrinsically linked to its biological function, as it must adopt a specific orientation to bind effectively to its target. The flexibility of the molecule, particularly the rotation around the amide bond and the bonds connecting the rings, plays a crucial role. Theoretical conformational studies on dopamine-antagonistic benzamide drugs have been conducted to understand their preferred spatial arrangements. acs.org

Stereochemical Aspects and Chiral Recognition

Chirality, or the "handedness" of a molecule, is a critical aspect of drug design, as different enantiomers (non-superimposable mirror images) can have vastly different biological activities. youtube.comyoutube.comyoutube.com While 2,4-dichloro-N-methyl-N-phenylbenzamide itself does not possess a traditional chiral carbon, the concept of atropisomerism can be relevant for highly substituted N-aryl amides. Atropisomerism occurs when rotation around a single bond is sufficiently hindered, allowing for the isolation of stable rotational isomers (atropisomers). nih.gov This is often seen in substituted biaryl compounds where bulky groups prevent free rotation. nih.gov

In the broader class of benzamides, stereochemistry is paramount. For instance, antipsychotic benzamides like sulpiride (B1682569) and amisulpride (B195569) are chiral, and their enantiomers exhibit different receptor binding profiles. nih.govnih.gov Methods using high-performance liquid chromatography (HPLC) on chiral stationary phases have been developed to separate the enantiomers of these drugs, highlighting the importance of chiral recognition in their mechanism of action. nih.gov The ability of a biological receptor to distinguish between stereoisomers is a fundamental principle of pharmacology, and understanding these stereochemical aspects is essential for developing selective and effective therapeutic agents.

Design Principles for Lead Optimization Based on SAR Data

Structure-activity relationship data provides the fundamental principles for lead optimization, the process of refining a promising compound to enhance its potency, selectivity, and pharmacokinetic properties. depositolegale.it For benzamide derivatives, this often involves systematic modifications to the core scaffold. nih.govwhiterose.ac.uk

A successful lead optimization campaign for TYK2 inhibitors started with a 4-aminopyridine (B3432731) benzamide lead molecule. nih.gov Using structure-based design, researchers introduced modifications such as a 2,6-dichloro-4-cyanophenyl group, which improved potency and selectivity. nih.gov Similarly, the optimization of benzamide derivatives as tubulin inhibitors targeting the colchicine (B1669291) binding site involved systematic SAR studies that led to a potent and orally active compound with favorable pharmacokinetic profiles and robust antitumor efficacy. acs.org These studies exemplify key design principles:

Scaffold Hopping and Bioisosterism: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres), such as replacing an amide with a 1,2,4-oxadiazole, can improve properties. mdpi.comnih.gov

Structure-Based Design: Using the 3D structure of the target protein to guide modifications that enhance binding interactions. nih.gov

Systematic Substituent Modification: Exploring a matrix of substituents on the aromatic rings to fine-tune electronic and steric properties for optimal potency and selectivity. nih.gov

Improving Physicochemical Properties: Modifying the structure to improve solubility, permeability, and metabolic stability, which are crucial for in vivo efficacy. nih.gov

These principles, derived from detailed SAR analyses, guide medicinal chemists in transforming initial hits into viable drug candidates.

Advanced Research Perspectives and Future Directions

Rational Design and Synthesis of Next-Generation Benzamide (B126) Analogues

The development of new therapeutic agents based on the 2,4-dichloro-N-methyl-N-phenylbenzamide scaffold hinges on the principles of rational drug design. This approach utilizes the known structure-activity relationships (SAR) of benzamide derivatives to guide the synthesis of next-generation analogues with improved efficacy and selectivity. nih.govnih.gov

A key strategy in the rational design of benzamide analogues is the modification of substituents on both the benzoyl and aniline (B41778) rings. For instance, the dichlorination pattern on the benzoyl ring is crucial for activity, and exploring alternative halogen substitutions or the introduction of other electron-withdrawing or -donating groups could modulate the compound's electronic properties and, consequently, its biological activity. nih.gov The N-methyl and N-phenyl groups also offer sites for modification to enhance binding affinity and pharmacokinetic properties. nih.gov

The synthesis of these next-generation analogues can be achieved through various established and novel organic chemistry methods. A common approach involves the amide bond formation between a substituted benzoic acid and an aniline derivative. mdpi.comresearchgate.net For the synthesis of this compound and its analogues, this would typically involve the reaction of 2,4-dichlorobenzoyl chloride with N-methylaniline or its derivatives. researchgate.net More advanced synthetic strategies, such as one-pot multicomponent reactions, can offer more efficient and atom-economical routes to a diverse library of benzamide derivatives. nih.gov

Furthermore, the incorporation of conformationally restricted elements, such as pyrrolidine (B122466) scaffolds, has been shown to be a successful strategy in discovering potent and selective benzamide-based receptor agonists. nih.gov This highlights the importance of controlling the three-dimensional structure of the molecule to achieve desired biological effects.

Table 1: Key Moieties for Rational Design of Benzamide Analogues

| Molecular Scaffold | Key Moieties for Modification | Potential Impact of Modification |

| Benzoyl Ring | Dichloro Substituents | Modulation of electronic properties and target binding |

| Amide Linker | N-Methyl Group | Alteration of steric hindrance and metabolic stability |

| Aniline Ring | Phenyl Group | Enhancement of pharmacokinetic properties and target interaction |

Exploration of Novel Biological Targets and Therapeutic Applications for Benzamide Derivatives

The benzamide scaffold is a versatile pharmacophore present in a wide range of clinically used drugs with diverse therapeutic applications. drugbank.com While substituted benzamides like amisulpride (B195569) are well-known for their antipsychotic and antidepressant effects through modulation of dopamine (B1211576) D2 and D3 receptors, the structural features of this compound suggest the potential for novel biological targets. nih.govnih.govkarger.com

Research into related N-phenylbenzamide derivatives has revealed a broad spectrum of biological activities, including antiviral, anticancer, and antiparasitic effects. nih.govmdpi.comtandfonline.comresearchgate.net For example, certain N-phenylbenzamide derivatives have shown activity against Enterovirus 71 and Hepatitis B virus. mdpi.comtandfonline.comtandfonline.com In the context of cancer, benzamide derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression. mdpi.com The substitution pattern of this compound could be conducive to binding at the active site of such enzymes.

Moreover, studies on other benzamide analogues have identified them as agonists for the 5-HT₃ receptor and as agents that protect pancreatic β-cells from endoplasmic reticulum stress, suggesting potential applications in gastrointestinal disorders and diabetes, respectively. nih.govnih.gov The exploration of these and other novel targets for this compound and its derivatives could open up new avenues for therapeutic intervention.

Table 2: Potential Therapeutic Applications of Benzamide Derivatives

| Therapeutic Area | Potential Biological Target(s) | Example Benzamide Class |

| Psychiatry | Dopamine D2/D3 Receptors nih.govkarger.com | Substituted Benzamides (e.g., Amisulpride) nih.govkarger.com |

| Infectious Diseases | Viral Proteins, Parasitic DNA nih.govmdpi.comacs.org | N-Phenylbenzamides nih.govmdpi.comacs.org |

| Oncology | Histone Deacetylases (HDACs) mdpi.com | N-Substituted Benzamides researchgate.netmdpi.com |

| Metabolic Disorders | Pancreatic β-Cells nih.gov | 3-(N-piperidinyl)methylbenzamide derivatives nih.gov |

| Gastroenterology | 5-HT₃ Receptors nih.gov | Benzamide Analogues nih.gov |

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To fully elucidate the mechanism of action of this compound, the integration of "omics" technologies is indispensable. biobide.com These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system upon treatment with the compound. researchgate.netnih.gov

By analyzing the complete set of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), researchers can identify the specific pathways and cellular processes affected by the benzamide derivative. biobide.comnih.gov This can help in identifying not only the primary molecular target but also off-target effects and downstream signaling cascades. researchgate.net

For instance, transcriptomic and proteomic profiling of cells treated with this compound could reveal changes in the expression of genes and proteins involved in cell cycle regulation, apoptosis, or specific metabolic pathways. nih.gov Metabolomic analysis can further pinpoint alterations in cellular metabolism, providing a functional readout of the compound's activity. researchgate.net This multi-omics approach is crucial for building a comprehensive understanding of the drug's mechanism, which is essential for its further development and for identifying potential biomarkers of response or toxicity. biobide.comresearchgate.net

Development of Advanced Computational Models for Predictive Pharmacology

Advanced computational models are increasingly being used to accelerate the drug discovery process, and their application to this compound and its analogues holds significant promise. These models can predict the pharmacological properties of compounds before they are synthesized, saving time and resources.

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of benzamide derivatives with various biological targets. nih.gov This can help in prioritizing which analogues to synthesize and test experimentally. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the chemical structures of a series of benzamide compounds with their biological activities, providing valuable insights for the design of more potent molecules.

Furthermore, molecular dynamics simulations can provide a dynamic picture of how this compound interacts with its target protein over time, revealing key details about the binding process and the stability of the complex. nih.gov These computational approaches, when used in conjunction with experimental data, can significantly enhance the efficiency of the drug discovery and development pipeline for this class of compounds.

Addressing Challenges in the Design and Discovery of Substituted Benzamide Therapeutics

Despite the therapeutic potential of substituted benzamides, there are several challenges that need to be addressed in their design and discovery. One of the primary challenges is achieving target selectivity. Many benzamide derivatives exhibit activity against multiple targets, which can lead to off-target effects. nih.gov Rational design and computational modeling can help in designing more selective compounds.

Another significant challenge is overcoming drug resistance, particularly in the context of cancer and infectious diseases. Understanding the mechanisms of resistance to existing benzamide drugs is crucial for the design of next-generation compounds that can circumvent these mechanisms.

The pharmacokinetic properties of benzamide derivatives, such as absorption, distribution, metabolism, and excretion (ADME), also need to be optimized to ensure that the drug reaches its target in sufficient concentrations and has an appropriate duration of action. Early assessment of these properties is essential to avoid late-stage failures in drug development.

Finally, ensuring the safety of new benzamide therapeutics is paramount. Thorough preclinical toxicity studies are necessary to identify any potential adverse effects. The use of omics technologies can also aid in predicting and understanding the molecular basis of any observed toxicity. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.